

Definitive Structural Assignment: 2-Chloro-6-fluoro-3-iodobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-iodobenzaldehyde

CAS No.: 146137-84-0

Cat. No.: B1433244

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Executive Summary: The Precision Imperative

In the synthesis of halogenated pharmacophores—specifically kinase inhibitors and antibacterial agents—**2-Chloro-6-fluoro-3-iodobenzaldehyde** (CAS: 146137-84-0) represents a critical scaffold. Its value lies in the unique orthogonal reactivity of its three halogen substituents: the iodine (C3) allows for selective Suzuki/Sonogashira coupling, the chlorine (C2) provides steric locking, and the fluorine (C6) modulates metabolic stability and pKa.

However, the synthesis of this trisubstituted benzene often yields regioisomers (e.g., 2-chloro-3-fluoro-6-iodo isomers) that possess nearly identical retention factors (

) and melting points. Misidentification at this stage is catastrophic, leading to "dead-end" SAR (Structure-Activity Relationship) data downstream.

This guide provides an autonomous, self-validating analytical workflow to unequivocally differentiate the target molecule from its regioisomers without relying solely on crystal structures.

The Structural Challenge: Regioisomer Landscape

The primary challenge is distinguishing the target from isomers where the halogen positions are "shuffled" relative to the aldehyde directing group.

Target Molecule (A): **2-Chloro-6-fluoro-3-iodobenzaldehyde** Primary Imposter (B): 6-Chloro-2-fluoro-3-iodobenzaldehyde (The 2/6 Swap) Secondary Imposter (C): 2-Chloro-3-fluoro-6-iodobenzaldehyde (The "Crowded" Isomer)

Comparative Physicochemical Profile

Feature	Target (2-Cl, 6-F, 3-I)	Imposter B (6-Cl, 2-F, 3-I)	Imposter C (2-Cl, 3-F, 6-I)
Electronic Environment	Aldehyde flanked by Cl/F	Aldehyde flanked by F/Cl	Aldehyde flanked by Cl/H
Proton Topology	H4, H5 (Adjacent)	H4, H5 (Adjacent)	H4, H5 (Adjacent)
Key 1H-19F Coupling	H5 is ortho to F	H5 is para to F (Weak/Null)	H4 is ortho to F
Aldehyde NOE	None (Blocked by Cl/F)	None (Blocked by F/Cl)	Strong (H at C6)

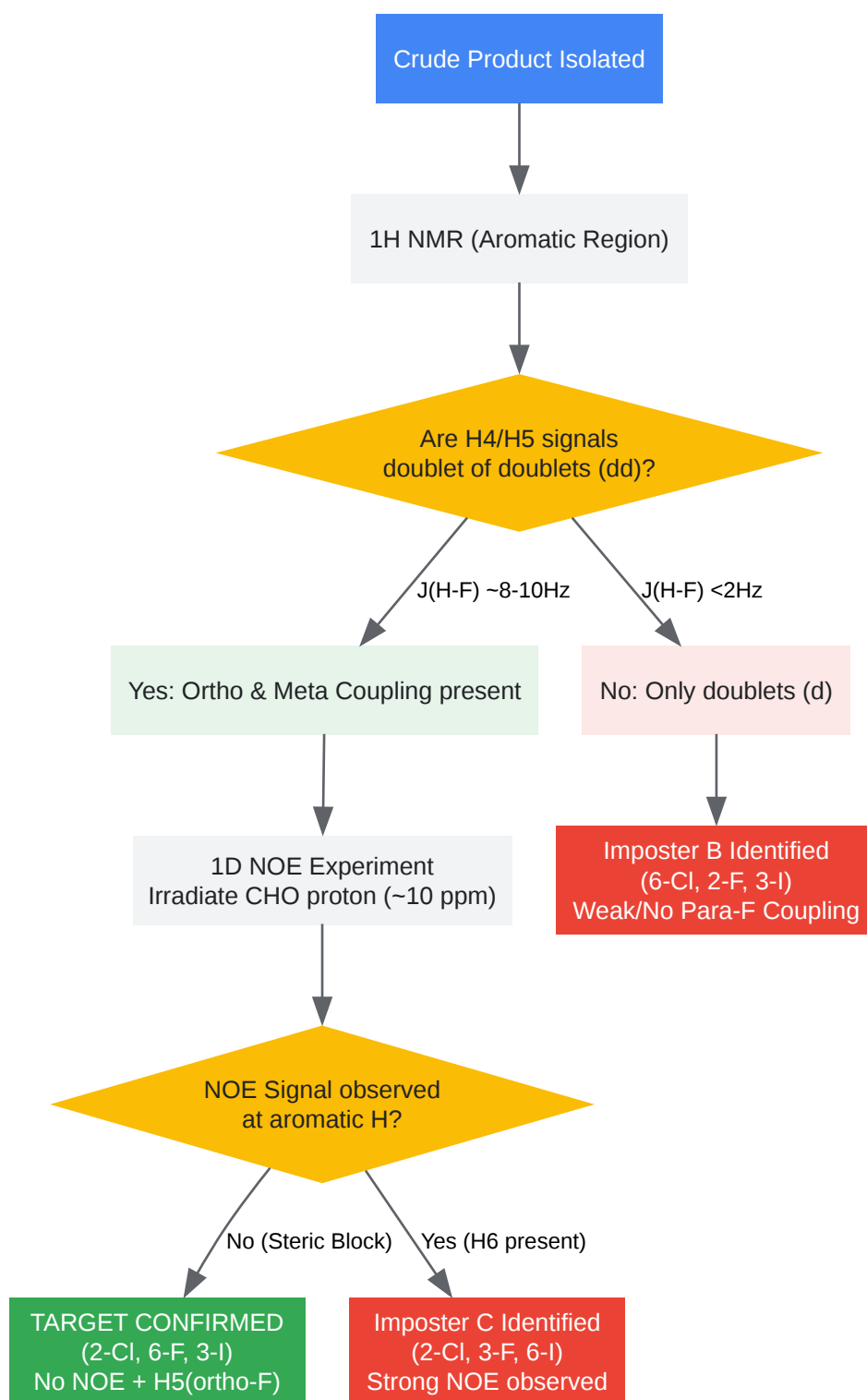
Analytical Strategy: The "Triangulation" Method

To guarantee structural integrity, we utilize a triangulation method involving

NMR J-Coupling Analysis,

NMR, and 1D-NOE Difference Spectroscopy.

Visualizing the Logic Flow



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Figure 1: Analytical Decision Matrix for Regioisomer Differentiation.

Detailed Experimental Protocols

Protocol A: NMR Spectroscopy (The Gold Standard)

Objective: Determine substitution pattern via Fluorine-Proton coupling constants.

Reagents & Setup:

- Solvent: DMSO-
(Preferred for resolution of aldehyde protons) or CDCl₃.
- Concentration: ~10 mg in 0.6 mL solvent.
- Instrument: 400 MHz minimum (500 MHz+ recommended for clean J-resolution).

The Analysis (Self-Validating Steps):

- Locate the Aldehyde Proton ():
 - Look at 10.2–10.4 ppm.
 - Differentiation: In the Target (2-Cl, 6-F), the aldehyde proton often shows a small doublet splitting (Hz) due to the fluorine at C6.
 - Imposter Check: If the signal is a sharp singlet, suspect the 2-F, 6-Cl isomer (F is closer but geometry might reduce coupling) or the 2-Cl, 6-H isomer (no F coupling).
- Analyze the Aromatic Zone (7.0–8.5 ppm):
 - The target has two protons: H4 and H5.

- H5 (The "Ortho" Proton): This proton is ortho to the Fluorine at C6.
 - Expected Signal: Doublet of Doublets (dd).
 - Coupling 1:

(neighbor H4)

Hz.
 - Coupling 2:

(neighbor F6)

Hz.
 - Result: A wide, apparent triplet or distinct dd.
- H4 (The "Meta" Proton): This proton is meta to the Fluorine at C6.
 - Expected Signal: Doublet of Doublets (dd).
 - Coupling 1:

(neighbor H5)

Hz.
 - Coupling 2:

(meta F6)

Hz.

Comparison Table: Predicted Coupling Constants (Hz)

Isomer	H-H Coupling ()	H-F Coupling (Primary)	H-F Coupling (Secondary)
Target (2-Cl, 6-F)	~8.5 Hz	H5 (Ortho): 8-10 Hz	H4 (Meta): 5-6 Hz
Imposter B (2-F, 6-Cl)	~8.5 Hz	H5 (Para): 0-2 Hz	H4 (Meta): 5-6 Hz
Imposter C (2-Cl, 3-F)	~8.5 Hz	H4 (Ortho): 8-10 Hz	H5 (Meta): 5-6 Hz

Note: Imposter B is easily ruled out because one proton will lack significant F-coupling (appearing as a simple doublet).

Protocol B: 1D-NOE Difference (The Spatial Proof)

Objective: Confirm the absence of protons adjacent to the aldehyde.

Methodology:

- Acquire a standard spectrum.
- Select the Aldehyde peak (ppm) for selective irradiation.
- Observation:
 - Target (2-Cl, 6-F, 3-I): The aldehyde is sandwiched between Cl and F. Neither has protons. Result: NO NOE enhancement of aromatic signals. (Long-range NOE to H5 is structurally impossible).
 - Imposter C (2-Cl, 3-F, 6-H): The aldehyde is next to a proton at C6. Result: Strong NOE enhancement of the H6 doublet.

Protocol C: HPLC Purity & Retention Mapping

Objective: Quantify regioisomeric purity.

While NMR proves structure, HPLC proves purity. Regioisomers often co-elute on C18 columns. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column is recommended for halogenated aromatics due to

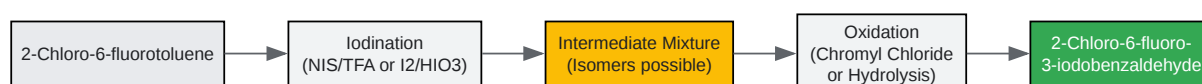
-
and halogen-selective interactions.

Recommended Method:

- Column: Fluorophenyl (PFP),
mm, 3 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 40% B to 90% B over 20 mins.
- Detection: UV @ 254 nm (general) and 280 nm (iodine sensitivity).
- Rationale: The PFP phase interacts differently with the dipole moments of the 2-F vs 6-F isomers, providing better separation than standard C18.

Synthesis Pathway & Impurity Origin

Understanding where isomers come from aids in anticipating them.



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Figure 2: Synthesis pathway highlighting the iodination step as the source of regioisomeric divergence.

Mechanism Note: Direct iodination of 2-chloro-6-fluorotoluene is directed by the combined directing effects of F (ortho/para director) and Cl (ortho/para director).

- F directs to positions 3 and 5 (ortho/para to itself).
- Cl directs to positions 3 and 5 (ortho/para to itself).
- Position 3 is sandwiched between Cl and F (sterically crowded but electronically activated). Position 5 is less crowded.
- Risk: Significant formation of the 5-iodo isomer is likely. NMR Protocol A (Coupling constants) distinguishes the 3-iodo (Target) from the 5-iodo isomer based on the H4-H5 coupling pattern (which remains similar) but the chemical shift environment will differ significantly.

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